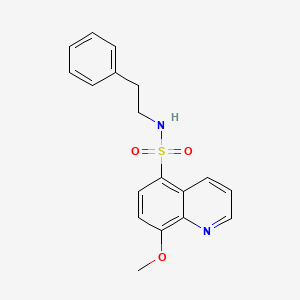

![molecular formula C21H20FNO4 B5539622 2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related morpholine derivatives involves multi-step chemical processes, including cyclization, esterification, and reductive amination, among others. For instance, the synthesis of morpholine derivatives has been described through processes such as the Mannich reaction and the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide to yield significant vasodilatation properties (Hassan et al., 2014). Another synthesis pathway involves the preparation of benzamides with a substituted 2-(aminomethyl)morpholine group, showing potent activity in various biological assays (Kato et al., 1991).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using techniques such as X-ray crystallography, NMR, IR spectroscopy, and single-crystal diffraction. These methods help in determining the compositions, molecular structures, and crystal packing, exhibiting intermolecular interactions like hydrogen bonding and π-π stacking which are crucial for the compound's stability and reactivity (Banu et al., 2013).

科学的研究の応用

Disposition and Metabolism in Humans

The compound N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) shows promising applications as an orexin 1 and 2 receptor antagonist for insomnia treatment. A study explored its disposition and metabolism in humans, revealing its elimination mainly through feces, and identified significant metabolites including unusual hemiaminal and benzofuran ring-opened carboxylic acid metabolites, providing insights into its biotransformation pathways (Renzulli et al., 2011).

Inhibition of α-Glucosidase

A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. The study highlights the importance of electron-donating groups on the phenyl ring in enhancing inhibitory activity, with one compound demonstrating superior inhibition efficiency. This suggests potential applications in managing conditions like diabetes through the regulation of α-glucosidase activity (Menteşe et al., 2020).

Novel Amination Reaction

A study on 2-benzyl-5-methoxy-1,4-benzoquinones and 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones with morpholine unveiled a novel amination reaction at the β-carbon atom of the alkyl group, leading to the formation of 2-morpholino-3-phenylbenzofurans. This reaction opens new pathways for synthesizing complex molecular structures, which could have varied applications in medicinal chemistry and drug development (Jurd, 1978).

Electrochemical Fluorination

The electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, demonstrating the potential for synthesizing N-fluoro-2,6-dimethyl-morpholine and its ester-substituted derivatives. This process highlights the versatility of electrochemical methods in fluorinating N-containing compounds, which can significantly impact the development of fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).

Synthesis of Pyrimidine Linked Derivatives

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showed significant larvicidal activity against third instar larvae. This research underscores the potential of these compounds in developing new insecticides or pesticides, highlighting the importance of structural modifications for enhancing biological activity (Gorle et al., 2016).

特性

IUPAC Name |

[2-(4-fluorophenyl)morpholin-4-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-17-8-7-16(25-2)11-18(17)27-20(13)21(24)23-9-10-26-19(12-23)14-3-5-15(22)6-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLEUNRDBCKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

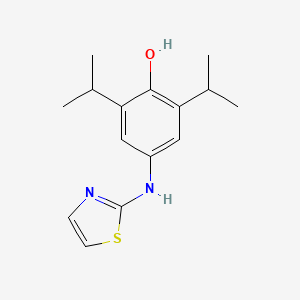

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

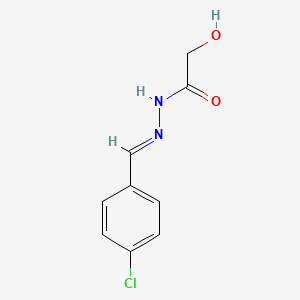

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

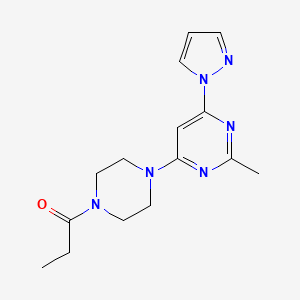

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)